

# Application Notes and Protocols for N-Benzylcyclohexylamine Hydrochloride in Mass Spectrometry

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## Compound of Interest

Compound Name: *N-Benzylcyclohexylamine hydrochloride*

Cat. No.: B3060092

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## Introduction

**N-Benzylcyclohexylamine hydrochloride** is an analytical reference standard classified as an arylcyclohexylamine. It has been identified as a cutting agent in illicit drug samples, particularly in 3,4-MDMA[1]. Its detection and characterization are therefore of significant interest in forensic chemistry and toxicology. Mass spectrometry, coupled with chromatographic techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS/MS), serves as a primary analytical tool for the unambiguous identification and quantification of N-Benzylcyclohexylamine in seized drug materials and related matrices.

These application notes provide a comprehensive overview of the mass spectrometric analysis of N-Benzylcyclohexylamine, including its fragmentation patterns and detailed protocols for its detection.

## Chemical Properties

A summary of the key chemical properties of **N-Benzylcyclohexylamine hydrochloride** is presented in the table below.

Property	Value
Formal Name	N-cyclohexyl-benzenemethanamine, monohydrochloride[1]
CAS Number	16350-96-2[1]
Molecular Formula	C13H19N • HCl[1]
Formula Weight	225.8 g/mol [1]
Purity	≥98%[1]
Formulation	A neat solid[1]
Solubility	Soluble in Acetonitrile, Chloroform, and Methanol[1]

## Mass Spectrometry Analysis

The mass spectrometric analysis of N-Benzylcyclohexylamine typically involves electron ionization (EI) in GC-MS, which provides characteristic fragmentation patterns aiding in its structural elucidation.

## Fragmentation Pattern

The electron ionization mass spectrum of N-Benzylcyclohexylamine is characterized by several key fragments. The fragmentation of secondary amines like N-Benzylcyclohexylamine is often dominated by alpha-cleavage adjacent to the nitrogen atom[2][3]. For N-Benzylcyclohexylamine, the most prominent fragmentation pathways are expected to be the cleavage of the C-C bond on the cyclohexyl ring adjacent to the nitrogen and the cleavage of the benzylic C-N bond.

Key Predicted Fragment Ions:

m/z	Proposed Fragment Structure	Fragmentation Pathway
189	$[C_{13}H_{19}N]^+$	Molecular Ion (M <sup>+</sup> )
91	$[C_7H_7]^+$	Tropylium ion (from cleavage of the C-N bond)
98	$[C_6H_{12}N]^+$	From cleavage of the benzyl-nitrogen bond
83	$[C_6H_{11}]^+$	Cyclohexyl cation (from cleavage of the C-N bond)

This table is based on general fragmentation principles of secondary amines and benzylamines. Actual spectra should be consulted for confirmation.

## Experimental Protocols

The following are generalized protocols for the analysis of N-Benzylcyclohexylamine in forensic samples using GC-MS and LC-MS/MS. These should be optimized based on the specific instrumentation and sample matrix.

### Protocol 1: GC-MS Analysis of N-Benzylcyclohexylamine in Seized Powders

This protocol is designed for the qualitative identification of N-Benzylcyclohexylamine in solid drug samples.

#### 1. Sample Preparation:

- Accurately weigh approximately 1 mg of the homogenized powder sample.
- Dissolve the sample in 1 mL of a suitable solvent such as methanol or chloroform<sup>[1]</sup>.
- Vortex the sample for 30 seconds to ensure complete dissolution.
- If necessary, centrifuge the sample to pellet any insoluble materials.

- Transfer the supernatant to a GC-MS vial for analysis.

## 2. GC-MS Instrumentation and Conditions:

Parameter	Recommended Setting
GC System	Agilent 7890B or equivalent[4]
MS System	Agilent 5977A MSD or equivalent[4]
Column	HP-5ms (30m x 0.25mm, 0.25µm) or equivalent[4]
Injection Volume	1 µL
Inlet Temperature	250 °C
Injection Mode	Splitless
Oven Program	Initial 60°C for 3 min, ramp at 25°C/min to 250°C, hold for 10.5 min[4]
Carrier Gas	Helium at a constant flow of 1 mL/min
MS Source Temp	230 °C[5]
MS Quad Temp	150 °C[5]
Ionization Mode	Electron Ionization (EI) at 70 eV[5]
Mass Range	40-500 amu[6]
Scan Mode	Full Scan

## 3. Data Analysis:

- The obtained mass spectrum of the analyte should be compared with a reference spectrum of N-Benzylcyclohexylamine from a spectral library (e.g., NIST, Wiley).
- The retention time of the analyte should match that of a certified reference standard analyzed under the same conditions.

## Protocol 2: LC-MS/MS Analysis for Quantitative Determination

This protocol provides a framework for the quantitative analysis of N-Benzylcyclohexylamine, which is particularly useful for determining its concentration in a complex mixture.

### 1. Sample Preparation:

- Prepare a stock solution of **N-Benzylcyclohexylamine hydrochloride** in methanol at a concentration of 1 mg/mL.
- Create a series of calibration standards by serial dilution of the stock solution in the appropriate matrix (e.g., blank powder extract, synthetic urine).
- For seized drug samples, dissolve a known weight of the sample in a known volume of solvent (e.g., 1 mg in 10 mL of 50:50 methanol:water).
- For biological matrices, a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences[7].
- Add an appropriate internal standard to all samples and calibration standards.

### 2. LC-MS/MS Instrumentation and Conditions:

Parameter	Recommended Setting
LC System	Shimadzu LC-30AD or equivalent[8]
MS System	SCIEX QTRAP 6500+ or equivalent[8]
Column	Kinetex 2.6 $\mu$ m Biphenyl (100 x 2.1 mm) or equivalent[8]
Mobile Phase A	5 mM Ammonium Formate + 0.1% Formic Acid in Water[8]
Mobile Phase B	5 mM Ammonium Formate + 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v)[8]
Gradient	Time (min) %B: 0.00 (30), 3.00 (50), 5.00 (100), 7.00 (100), 7.10 (10), 9.5 (10)[8]
Flow Rate	0.4 mL/min[8]
Injection Volume	2 $\mu$ L[8]
Column Temperature	40 °C[8]
Ion Source	Electrospray Ionization (ESI), Positive Mode
Ion Source Temp	450 °C[8]
Acquisition Mode	Multiple Reaction Monitoring (MRM)

### 3. MRM Transitions:

- Specific MRM transitions for N-Benzylcyclohexylamine need to be determined by infusing a standard solution into the mass spectrometer. A precursor ion corresponding to the protonated molecule  $[M+H]^+$  ( $m/z$  190.2) would be selected, and characteristic product ions would be monitored.

### 4. Data Analysis:

- Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

- The method should be validated according to relevant guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision[9].

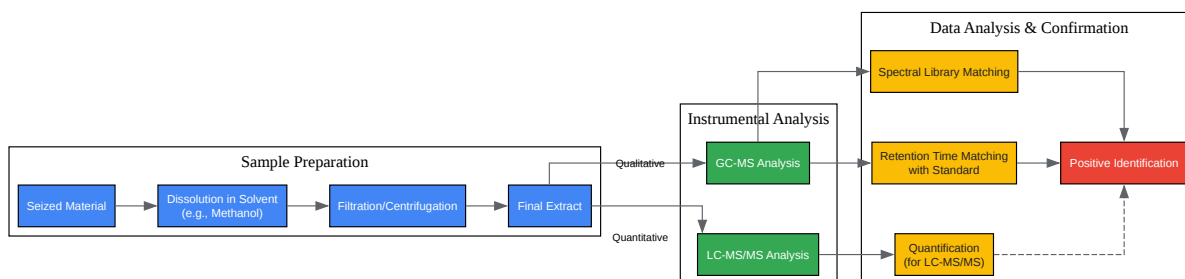
## Quantitative Data

Specific quantitative data for **N-Benzylcyclohexylamine hydrochloride** is not widely available in the literature. However, for related arylcyclohexylamines, typical analytical performance is summarized below. It is expected that a validated method for N-Benzylcyclohexylamine would achieve similar performance.

Parameter	Typical Value for Arylcyclohexylamines	Reference
Limit of Detection (LOD)	0.4 - 4 ng/mL	[7]
Limit of Quantification (LOQ)	2 - 5 ng/mL	[7]

## Visualizations

### Analytical Workflow for Identification of N-Benzylcyclohexylamine



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Caption: Workflow for the identification of N-Benzylcyclohexylamine.

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